N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide
Description
This compound is a structurally complex imidazolidinone derivative featuring a 2-fluorobenzamide moiety, a 4-chlorophenylamino group, and an ethyl substituent at the 3-position of the imidazolidinone-thioxo core. The 2-fluorobenzamide group may enhance metabolic stability, while the 4-chlorophenylamino substituent could contribute to hydrophobic interactions in binding pockets.
Properties
Molecular Formula |
C20H18ClFN4O3S |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[5-[2-(4-chloroanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H18ClFN4O3S/c1-2-25-19(29)16(11-17(27)23-13-9-7-12(21)8-10-13)26(20(25)30)24-18(28)14-5-3-4-6-15(14)22/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
SZJWXKFYJBGXHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=CC=C2F)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Chlorophenyl Carbamoyl Intermediate: This step involves the reaction of 4-chlorophenyl isocyanate with an appropriate amine to form the chlorophenyl carbamoyl intermediate.
Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using an appropriate alkylating agent.
Formation of the Oxo Group: The oxo group is introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.
Formation of the Sulfanylideneimidazolidinyl Group: This step involves the reaction of an appropriate thiol with an imidazolidinone derivative to form the sulfanylideneimidazolidinyl group.
Introduction of the Fluorobenzamide Group: The final step involves the reaction of the intermediate with 2-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide groups, using nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkyl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: The compound may inhibit specific enzymes involved in various biological processes, leading to the disruption of these processes.
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.
Interacting with DNA/RNA: The compound may interact with DNA or RNA, leading to the inhibition of replication or transcription processes.
Comparison with Similar Compounds
Imidazolidinone vs. Thiazolidinone Derivatives
The compound in (2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide) replaces the imidazolidinone core with a thiazolidinone system. The sulfur atom in the thiazolidinone alters ring electronics and may increase lipophilicity. Additionally, the Z-configuration imino group introduces stereochemical constraints absent in the target compound. These differences could lead to divergent biological activities, such as altered selectivity for sulfur-dependent enzymes .
Pyrazolopyrimidine-Chromenone Hybrid ()
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide features a pyrazolopyrimidine-chromenone scaffold. The chromenone system is associated with kinase inhibition, while the pyrazolopyrimidine group may mimic purine binding. Compared to the target compound’s imidazolidinone core, this hybrid structure likely targets different biological pathways, such as tyrosine kinases, due to its planar aromatic systems .
Substituent Analysis
Fluorine Positional Isomerism
The compound in (N-{3-(4-Chlorphenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorbenzamide) differs only in the fluorine position on the benzamide (3-fluoro vs. 2-fluoro in the target compound). In contrast, the 3-fluoro isomer in could alter steric interactions with target proteins .
Trifluoromethyl and Cyano Substituents ()
The amorphous compound 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide incorporates a trifluoromethyl and cyano group on the phenyl ring. These electron-withdrawing groups significantly increase lipophilicity (logP) and may improve target affinity but reduce aqueous solubility.
Impact of Ethyl vs. Isopropyl Groups
The target compound’s ethyl group at the 3-position contrasts with the isopropyl substituent in the benzamide of . The ethyl group balances lipophilicity and steric bulk, whereas the isopropyl group may improve membrane permeability but increase metabolic oxidation risks.
Comparative Data Table
Research Implications
- Target Compound : Optimized for balanced lipophilicity and metabolic stability, suitable for oral bioavailability.
- : Thiazolidinone core offers novel interaction sites for sulfur-binding enzymes.
- : Highlights the critical role of fluorine positioning in benzamide derivatives.
Biological Activity
N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C25H29ClN4O2
- Molecular Weight : 451.4 g/mol
The presence of a thioxoimidazolidin moiety and a fluorobenzamide group suggests potential interactions with various biological targets, making it a candidate for further investigation.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that similar thioxoimidazolidin compounds exhibit antimicrobial properties, which could extend to this compound.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties, showing efficacy in inhibiting tumor growth in various cancer models.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, suggesting possible applications in treating inflammatory diseases.
1. Anticancer Studies
A study conducted on a series of thioxoimidazolidin derivatives revealed that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Caspase activation |
| N-(5-{...}) | A549 | 12 | Unknown |
2. Antimicrobial Activity
Research has shown that thioxoimidazolidin derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that these compounds inhibit bacterial growth effectively .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
